molecular formula C19H23ClN2O3S B11506097 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B11506097
M. Wt: 394.9 g/mol
InChI Key: DXUZHMXRLIKLLJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylphenylamine and 4-methoxy-3-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with piperazine under suitable conditions to form an intermediate compound.

    Sulfonylation: The intermediate is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl group, which may result in different biological activities.

    4-[(4-Methoxy-3-methylphenyl)sulfonyl]piperazine: Lacks the chloro-methylphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is unique due to the presence of both the chloro-methylphenyl and methoxy-methylphenylsulfonyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23ClN2O3S/c1-14-4-5-16(13-18(14)20)21-8-10-22(11-9-21)26(23,24)17-6-7-19(25-3)15(2)12-17/h4-7,12-13H,8-11H2,1-3H3

InChI Key

DXUZHMXRLIKLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)Cl

Origin of Product

United States

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